molecular formula C16H14ClN7OS B2424193 4-chloro-1-ethyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-3-carboxamide CAS No. 2034527-13-2

4-chloro-1-ethyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2424193
CAS No.: 2034527-13-2
M. Wt: 387.85
InChI Key: TVUURMTUZUAWLF-UHFFFAOYSA-N
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Description

4-chloro-1-ethyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-3-carboxamide (CAS 2034527-13-2) is a complex heterocyclic compound supplied for advanced research applications. With a molecular formula of C16H14ClN7OS and a molecular weight of 387.85 g/mol , this reagent belongs to a class of molecules featuring the [1,2,4]triazolo[4,3-b]pyridazine scaffold. This heterocyclic system is of significant interest in medicinal chemistry and drug discovery due to its unique physicochemical properties and potential for target engagement . Compounds within this structural class are actively being explored for their biological activity. For instance, research into structurally related triazolopyridazine analogs has identified potent inhibitors of Cryptosporidium parvum , demonstrating the value of this chemotype in developing novel antiparasitic agents for a diarrheal disease particularly harmful to children and immunocompromised individuals . The inherent properties of the pyridazine ring, including a high dipole moment and weak basicity, can be leveraged in molecular design to improve solubility and modulate selectivity, making this compound a valuable building block for hit-to-lead optimization campaigns . This product is intended for non-human research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-chloro-1-ethyl-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN7OS/c1-2-23-9-10(17)15(22-23)16(25)18-8-14-20-19-13-6-5-11(21-24(13)14)12-4-3-7-26-12/h3-7,9H,2,8H2,1H3,(H,18,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUURMTUZUAWLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-chloro-1-ethyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-3-carboxamide (CAS Number: 2034527-13-2) is a complex organic compound notable for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological profiles, mechanisms of action, and potential therapeutic applications.

Molecular Structure

The molecular formula of the compound is C16H14ClN7OSC_{16}H_{14}ClN_{7}OS with a molecular weight of approximately 387.8 g/mol. The structure features several functional groups, including a triazole and a thiophene ring, which are significant in enhancing its biological properties.

Pharmacological Profile

Research indicates that derivatives of 1,2,4-triazoles exhibit a broad range of biological activities, including:

  • Antimicrobial Activity : Compounds containing the 1,2,4-triazole moiety have demonstrated significant antibacterial and antifungal properties. For instance, studies have shown that triazole derivatives can inhibit various bacterial strains such as Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL .
  • Anticancer Activity : Triazole derivatives have been investigated for their chemopreventive and chemotherapeutic effects. Specific studies revealed that compounds similar to 4-chloro-1-ethyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-3-carboxamide exhibit cytotoxic effects against various cancer cell lines. For example, one study reported IC50 values of 6.2 μM against colon carcinoma cells (HCT116) and 27.3 μM against breast cancer cells (T47D) .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The presence of the triazole ring allows for interaction with various enzymes involved in cellular processes. For instance, some triazole derivatives act as inhibitors of DNA gyrase and topoisomerase IV, critical enzymes for bacterial DNA replication .
  • Cell Cycle Arrest : Certain studies suggest that triazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is often mediated through the modulation of signaling pathways associated with cell proliferation and survival.
  • Antioxidant Activity : Some research indicates that compounds with thiophene and triazole moieties possess antioxidant properties that may contribute to their protective effects against oxidative stress in cells .

Case Study 1: Antibacterial Efficacy

In a comparative study evaluating the antibacterial activities of various triazole derivatives, it was found that compounds structurally related to 4-chloro-1-ethyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-3-carboxamide exhibited potent activity against both drug-sensitive and drug-resistant strains of bacteria. The study highlighted the importance of structural modifications in enhancing efficacy.

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer potential of triazole derivatives showed that specific modifications to the pyrazole structure could lead to increased potency against breast cancer cell lines. The study emphasized the role of substituents in optimizing the biological activity of these compounds.

Scientific Research Applications

Pharmacological Profile

Research indicates that derivatives of triazoles exhibit a broad range of biological activities:

Antimicrobial Activity

Compounds containing the 1,2,4-triazole moiety have demonstrated significant antibacterial and antifungal properties. Studies show that triazole derivatives can inhibit various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL .

Anticancer Activity

Triazole derivatives have been investigated for their chemopreventive and chemotherapeutic effects. Specific studies revealed that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For example, one study reported IC50 values of 6.2 μM against colon carcinoma cells (HCT116) and 27.3 μM against breast cancer cells (T47D) .

Enzyme Inhibition

The triazole ring allows for interaction with various enzymes involved in cellular processes. For instance, some triazole derivatives act as inhibitors of DNA gyrase and topoisomerase IV, critical enzymes for bacterial DNA replication .

Cell Cycle Arrest

Certain studies suggest that triazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is often mediated through the modulation of signaling pathways associated with cell proliferation and survival .

Antioxidant Activity

Research indicates that compounds with thiophene and triazole moieties possess antioxidant properties that may contribute to their protective effects against oxidative stress in cells .

Study on Anticancer Properties

A notable study investigated the anticancer properties of novel triazole derivatives, including those structurally related to the compound . The researchers found that these derivatives exhibited significant cytotoxicity against human breast carcinoma (MCF-7) and human hepatocellular carcinoma (HepG2) cell lines. The structure-activity relationship (SAR) highlighted specific substitutions that enhanced potency .

Synthesis and Biological Evaluation

Another study focused on synthesizing new triazolo[4,3-b]pyridazines and evaluating their biological activities. The synthesized compounds were tested for their ability to inhibit cancer cell growth, revealing promising results that suggest potential therapeutic applications for treating various malignancies .

Q & A

Q. What are the key synthetic strategies for constructing the triazolo[4,3-b]pyridazine core in this compound?

The triazolo[4,3-b]pyridazine moiety is typically synthesized via cyclocondensation reactions. For example, triazenylpyrazole precursors can react with nitriles or amines under copper catalysis to form the triazole ring . Alternatively, cyclization of hydrazine derivatives with carbonyl-containing intermediates (e.g., pyridazine ketones) under acidic or basic conditions is effective. Optimization of solvent (e.g., THF/water mixtures) and temperature (50–80°C) is critical to suppress side reactions .

Q. How can spectroscopic methods (NMR, LC-MS) be used to confirm the structure of this compound?

  • 1H/13C NMR : The ethyl group (δ ~1.3–1.5 ppm for CH3, δ ~4.0–4.2 ppm for CH2) and thiophene protons (δ ~7.0–7.5 ppm) are diagnostic. The pyridazine and triazole rings show distinct aromatic signals in δ 8.0–9.0 ppm .
  • LC-MS : High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]+) with an error <5 ppm. Fragmentation patterns help validate the carboxamide and triazolo-pyridazine linkages .

Q. What are the primary hazards associated with handling this compound during synthesis?

While specific hazard data for this compound is limited, structurally related triazolopyridazines may cause eye/skin irritation (Hazard Classifications: Eye Irrit. 2, Skin Irrit. 2) . Always use PPE (gloves, goggles) and work in a fume hood. Waste disposal should follow institutional guidelines for halogenated heterocycles.

Advanced Research Questions

Q. How can experimental design (DoE) optimize the yield of the Mannich reaction step in synthesizing this compound?

Design of Experiments (DoE) is critical for reaction optimization. Key factors include:

  • Molar ratios : Balancing the amine (e.g., diazacrown ether) and formaldehyde equivalents to avoid over-alkylation.
  • Temperature : Elevated temperatures (60–80°C) accelerate the Mannich reaction but may degrade sensitive functional groups.
  • Catalyst : Lewis acids (e.g., ZnCl2) or protic acids (HCl) can enhance reactivity . Statistical modeling (e.g., response surface methodology) identifies optimal conditions, reducing trial runs by 40–60% .

Q. How do structural modifications (e.g., thiophene vs. phenyl substituents) impact biological activity?

The thiophene moiety enhances π-π stacking with hydrophobic enzyme pockets compared to phenyl groups. For example, replacing thiophene with a 2,6-dichlorophenyl group in analogs reduces kinase inhibition potency by ~30% . Computational docking studies (e.g., AutoDock Vina) can predict binding affinities and guide rational design .

Q. What strategies resolve contradictions in biological assay data for this compound?

Contradictions (e.g., variable IC50 values) may arise from assay conditions (pH, buffer composition) or impurity profiles. Solutions include:

  • Cross-validation : Test the compound in orthogonal assays (e.g., fluorescence-based vs. radiometric).
  • Purity analysis : Use HPLC (>95% purity) to rule out interference from byproducts .
  • Metabolic stability : Assess cytochrome P450 interactions to identify false positives .

Methodological Guidance

Q. How to troubleshoot low yields during the final carboxamide coupling step?

Low yields often stem from poor nucleophilicity of the amine. Strategies:

  • Activate the carboxylic acid with HATU or EDCI/HOBt.
  • Use DMF as a solvent to enhance solubility.
  • Add DMAP (4-dimethylaminopyridine) to catalyze the reaction .

Q. What computational tools are suitable for predicting the compound’s ADMET properties?

  • SwissADME : Predicts bioavailability, GI absorption, and BBB permeability based on molecular descriptors (e.g., TPSA, LogP) .
  • Molinspiration : Estimates drug-likeness and P-gp substrate potential.
  • ADMETlab 2.0 : Evaluates CYP inhibition and hepatotoxicity .

Data Analysis and Validation

Q. How to interpret conflicting cytotoxicity data across cell lines?

Cell-specific differences in membrane permeability or efflux pump expression (e.g., P-gp) can alter observed toxicity. Validate using:

  • Isozyme profiling : Assess CYP3A4/2D6 interactions.
  • Transport assays : Measure accumulation in MDR1-overexpressing cells .

Q. What analytical techniques differentiate polymorphic forms of this compound?

  • PXRD : Identifies crystalline vs. amorphous forms.
  • DSC/TGA : Detects thermal transitions (melting points, decomposition).
  • Raman spectroscopy : Resolves subtle structural variations in solid-state forms .

Safety and Compliance

Q. How to handle discrepancies in GHS classification data for this compound?

If conflicting hazard data exists (e.g., Eye Irrit. 2 vs. no classification), default to the stricter classification. Consult REACH dossiers or perform in vitro irritancy tests (e.g., EpiOcular™ assay) for confirmation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.